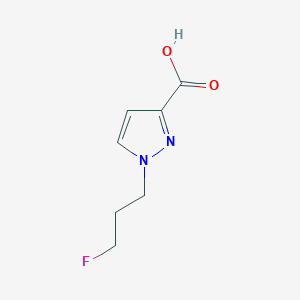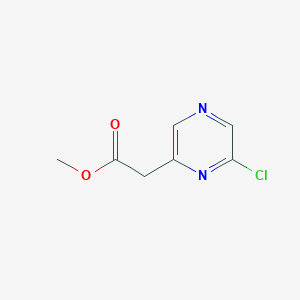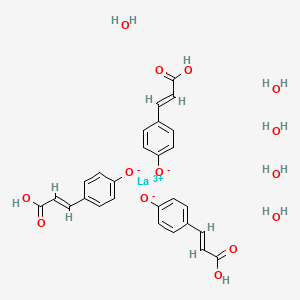![molecular formula C8H10N4O B13016743 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13016743.png)
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol is a compound that belongs to the class of heterocyclic compounds known as pyrrolo[2,1-f][1,2,4]triazines. These compounds are characterized by a fused ring system containing both pyrrole and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol typically involves the construction of the pyrrolo[2,1-f][1,2,4]triazine core followed by functionalization at specific positions. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions to form the triazine ring . The overall yield of this process can be optimized to achieve up to 55% .
Industrial Production Methods
For industrial-scale production, the process is scaled up using a two-vessel-operated system. This method ensures the safety and efficiency of the synthesis, allowing for the production of kilogram quantities of the compound . The process involves careful monitoring of reaction conditions to control impurity profiles and ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the triazine ring.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound targets viral RNA-dependent RNA polymerase, inhibiting viral replication . In cancer therapy, it acts as a kinase inhibitor, disrupting signaling pathways that promote tumor growth .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Contains a similar pyrrolo[2,1-f][1,2,4]triazine core and is used as an antiviral agent.
Avapritinib: Another compound with a pyrrolo[2,1-f][1,2,4]triazine structure, used as a kinase inhibitor in cancer therapy.
Uniqueness
What sets 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol apart is its specific functional groups, which confer unique reactivity and biological activity. Its ability to undergo various chemical modifications makes it a versatile compound for drug development and other applications .
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-7-ylethanol |
InChI |
InChI=1S/C8H10N4O/c9-7(4-13)8-2-1-6-3-10-5-11-12(6)8/h1-3,5,7,13H,4,9H2 |
InChI Key |
IEAOBTSFEZLZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13016668.png)
![7-Bromo-2-chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13016669.png)






![4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13016719.png)

![8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13016740.png)



